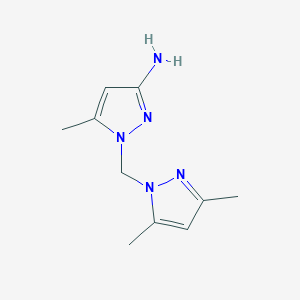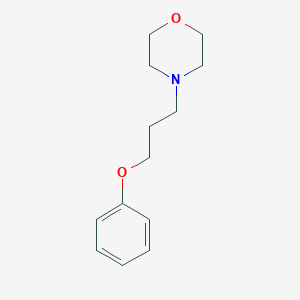
4-(3-Phenoxypropyl)morpholine
Descripción general
Descripción
4-(3-Phenoxypropyl)morpholine is a morpholine derivative . Morpholine is a six-membered aliphatic heterocyclic compound . The phenoxypropyl side chain in 4-(3-Phenoxypropyl)morpholine contains a reactive alkyl halide-like group .
Synthesis Analysis
The synthesis of morpholine derivatives has been widely studied . They can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 4-(3-Phenoxypropyl)morpholine is C13H19NO2 . The morpholine motif in this compound has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis
4-(3-Phenoxypropyl)morpholine can undergo several types of reactions . It can undergo hydrolysis in the presence of strong acids, such as concentrated sulfuric acid or hydrochloric acid . The phenoxypropyl side chain can undergo alkylation reactions with nucleophiles . It may also be susceptible to oxidation reactions under certain conditions . The compound can undergo reduction reactions in the presence of reducing agents . Depending on the reaction conditions and reagents, the phenoxypropyl group may undergo etherification reactions . The compound may also react with Grignard reagents to form new compounds through nucleophilic addition reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-(3-Phenoxypropyl)morpholine is 221.30 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Morpholines
The morpholine motif, which includes 4-(3-Phenoxypropyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .
Organic Room Temperature Phosphorescence (RTP) Luminogens
Morpholine, a non-conjugated heterocycle, is embedded into π system to construct single-component organic room temperature phosphorescence (RTP) luminogens . The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .
In Silico Assessment
Molecular docking was performed on the crystal structure of human AEP in complex with 7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine . This shows the potential of morpholine derivatives in computational biology and drug design .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . In a study, a series of ruthenium-based antibacterial agents modified with the morpholine moiety were designed and characterized . These agents exhibited strong potency against Staphylococcus aureus .
Mode of Action
For instance, in the case of the ruthenium-based antibacterial agents, they could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
For instance, they have been used in the development of new antibacterial drugs with unique mechanisms of action .
Pharmacokinetics
Morpholine derivatives are known to have various pharmacokinetic properties, which can be optimized for better bioavailability .
Result of Action
Morpholine derivatives have been shown to have various effects, such as enhancing the activity of many existing antibiotics .
Propiedades
IUPAC Name |
4-(3-phenoxypropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-5-13(6-3-1)16-10-4-7-14-8-11-15-12-9-14/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPALPCSRNTJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenoxypropyl)morpholine | |
CAS RN |
100618-57-3 | |
| Record name | 4-(3-phenoxypropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

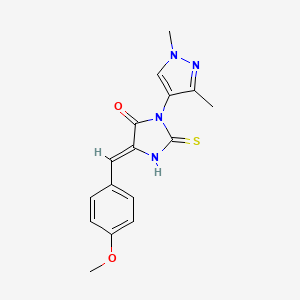

![methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3197459.png)
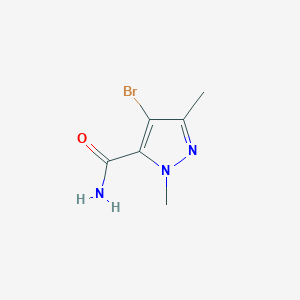

![N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3197478.png)
![5-bromo-N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B3197492.png)
![2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197496.png)
![2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197500.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B3197509.png)
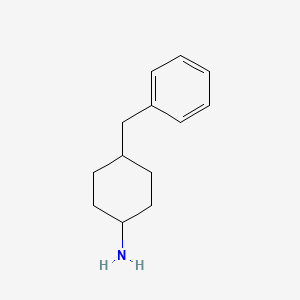
![5-bromo-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B3197520.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197528.png)
